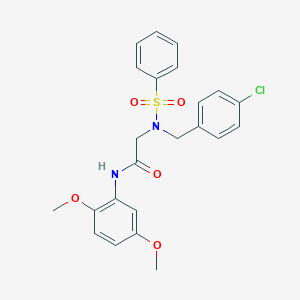
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII acts by binding to the ATP-binding site of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and inhibiting its activity. This leads to the activation of downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has been shown to have various biochemical and physiological effects, including the promotion of cell survival, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to regulate glucose metabolism, insulin sensitivity, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has several advantages for lab experiments, including its high potency, specificity, and selectivity for N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. However, it also has some limitations, including its poor solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII. These include the optimization of its pharmacokinetic properties, the identification of new therapeutic targets, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the use of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII in combination with other drugs or therapies may provide synergistic effects and improve its therapeutic potential.
Synthesemethoden
The synthesis of N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII involves the reaction of 4-chlorobenzylamine, 2,5-dimethoxybenzaldehyde, and phenylsulfonylglycine in the presence of a catalyst and solvent. The resulting product is a white powder with a molecular weight of 535.08 g/mol and a melting point of 174-176°C.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibitor VIII has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, cancer, and bipolar disorder. It has been shown to inhibit the activity of glycogen synthase kinase-3 (N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide), an enzyme that plays a crucial role in various signaling pathways involved in cell growth, differentiation, apoptosis, and metabolism.
Eigenschaften
Produktname |
N~2~-(4-chlorobenzyl)-N-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide |
|---|---|
Molekularformel |
C23H23ClN2O5S |
Molekulargewicht |
475 g/mol |
IUPAC-Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H23ClN2O5S/c1-30-19-12-13-22(31-2)21(14-19)25-23(27)16-26(15-17-8-10-18(24)11-9-17)32(28,29)20-6-4-3-5-7-20/h3-14H,15-16H2,1-2H3,(H,25,27) |
InChI-Schlüssel |
QPCPYZAVPXDHLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(Z)-(1-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene)methyl]benzoate](/img/structure/B300870.png)
![2-({2-Chloro-4-[(2,4-dioxo-3-propyl-1,3-thiazolidin-5-ylidene)methyl]-6-ethoxyphenoxy}methyl)benzonitrile](/img/structure/B300871.png)
![5-[3-Ethoxy-5-iodo-4-(2-propynyloxy)benzylidene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300873.png)
![5-{3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300875.png)
![3-(3,4-Dichlorobenzyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B300876.png)
![5-{2-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B300878.png)
![(2E,5Z)-5-(4-hydroxy-3-iodobenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B300879.png)
![(2E,5Z)-5-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B300884.png)
![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxoimidazolidin-4-one](/img/structure/B300885.png)
![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B300887.png)

![2-{[2-({3-Methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}benzonitrile](/img/structure/B300889.png)

![2-({2-Allyl-6-methoxy-4-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B300891.png)